4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential use in scientific research.
Mechanism of Action
The exact mechanism of action of 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can produce anxiolytic and antidepressant effects in animal models. It has also been shown to have neuroprotective effects in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in lab experiments is that it has a relatively low toxicity profile. However, one limitation is that it can be difficult to obtain in large quantities.
Future Directions
Future research on 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could focus on its potential use in the treatment of neurodegenerative diseases. It could also be studied for its potential use in the treatment of other psychiatric disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Scientific Research Applications
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been used in scientific research for its potential use as an anti-anxiety and anti-depressant drug. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-14-9-10-19(15-4-2-1-3-13(15)16(14)21)17(22)11-5-7-12(8-6-11)20(23)24/h1-8,14H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSURUHFTXUED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C(=O)C1Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
Synthesis routes and methods
Procedure details
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